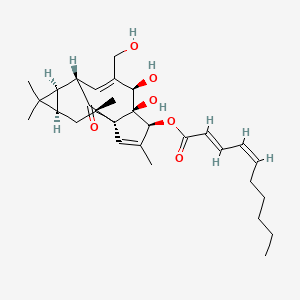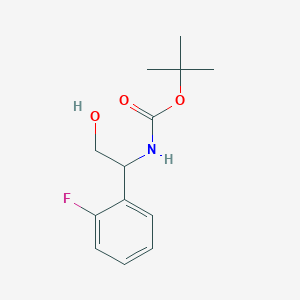
3-Morpholinopicolinic acid
描述
3-Morpholinopicolinic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of picolinic acid, where the pyridine ring is substituted with a morpholine ring at the 3-position
作用机制
Target of Action
It is structurally similar to picolinic acid , which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function
Biochemical Pathways
Picolinic acid, a related compound, plays a key role in zinc transport . This suggests that 3-Morpholinopicolinic acid might also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They describe and quantify the movement of a drug within the body, which includes its absorption, distribution, metabolism, and finally, its excretion .
Result of Action
Picolinic acid has been shown to have antiviral activity in vitro and in vivo
Action Environment
It’s important to note that environmental factors can significantly impact the effectiveness of a compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound .
生化分析
Biochemical Properties
3-Morpholinopicolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a chelating agent, binding to metal ions and facilitating various enzymatic processes. The compound interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are involved in the kynurenine pathway of tryptophan metabolism . These interactions are crucial for the regulation of immune responses and neuroprotective functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of immune cells by inhibiting the entry of enveloped viruses, such as SARS-CoV-2 and influenza A virus, into host cells . This antiviral activity is mediated through the inhibition of viral-cellular membrane fusion, which impacts cell signaling pathways and gene expression related to immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. The compound binds to metal ions, forming complexes that can inhibit or activate specific enzymes. For example, it inhibits the activity of viral enzymes by disrupting their structural integrity, thereby preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can maintain its antiviral properties for extended durations, although its efficacy may diminish with time . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, particularly in immune cells.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively modulates immune responses. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to tryptophan metabolism. It interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine and other metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular functions and immune responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes and accumulate in certain cellular compartments, where it exerts its biochemical effects . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows it to interact with enzymes and other biomolecules within distinct cellular compartments, thereby modulating various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopicolinic acid typically involves the reaction of picolinic acid with morpholine under specific conditions. One common method is to react picolinic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-Morpholinopicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-Morpholinopicolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
相似化合物的比较
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
3-Morpholinopicolinic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-morpholin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-8(2-1-3-11-9)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWZKDPBZMJOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740598 | |
| Record name | 3-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-75-1 | |
| Record name | 3-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)


